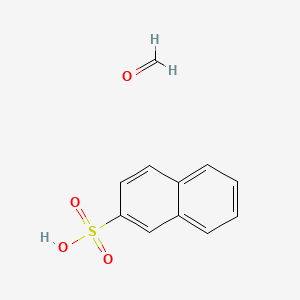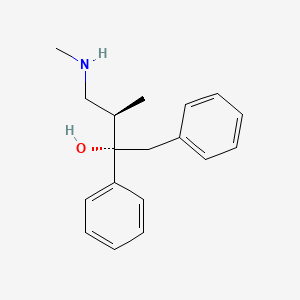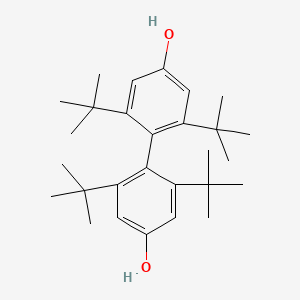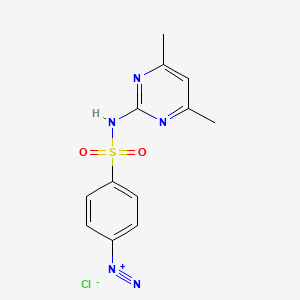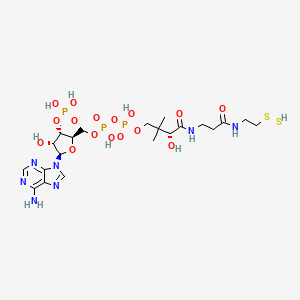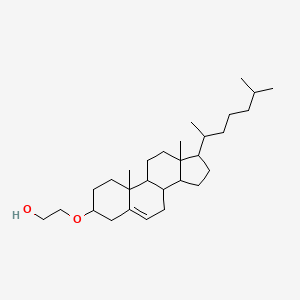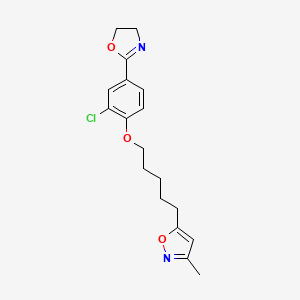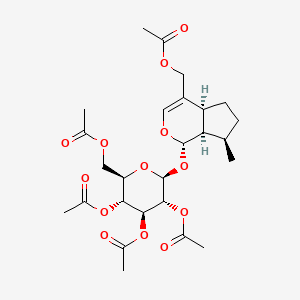
8-epi-11-Hydroxyiridodial glucoside pentaacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-epi-11-Hydroxyiridodial glucoside pentaacetate is a terpene glycoside.
科学研究应用
Structural Revision of Iridoid Glucosides
- The study by Jensen et al. (2007) emphasized the importance of careful interpretation of Nuclear Overhauser Effect Spectroscopy (NOESY) involving bridgehead protons in iridoid structures, as misinterpretations can lead to erroneous structural assignments. This highlights the complex nature and challenges in the structural analysis of compounds like 8-epi-11-Hydroxyiridodial glucoside pentaacetate and its analogs (Jensen, Çalış, Gotfredsen, & Søtofte, 2007).
Synthesis of Mirror-Image Carbohydrates
- Boulineau and Wei (2004) demonstrated the synthesis of the unnatural enantiomer of a blood group trisaccharide using methyl D-glucoside and D-glucose pentaacetate, which could have implications for the synthesis and study of compounds structurally related to 8-epi-11-Hydroxyiridodial glucoside pentaacetate (Boulineau & Wei, 2004).
Taxane Diterpenoids Study
- Shen, Prakash, and Hung (2000) isolated and identified multiple compounds, including 7β-xylosyl-10-deacetyltaxol pentaacetate, from the root bark of Taxus mairei. This study is relevant for understanding the structural diversity and potential biological activities of pentaacetate compounds (Shen, Prakash, & Hung, 2000).
属性
产品名称 |
8-epi-11-Hydroxyiridodial glucoside pentaacetate |
|---|---|
分子式 |
C26H36O13 |
分子量 |
556.6 g/mol |
IUPAC 名称 |
[(2R,3R,4S,5R,6S)-6-[[(1S,4aS,7R,7aR)-4-(acetyloxymethyl)-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H36O13/c1-12-7-8-19-18(9-32-13(2)27)10-34-25(21(12)19)39-26-24(37-17(6)31)23(36-16(5)30)22(35-15(4)29)20(38-26)11-33-14(3)28/h10,12,19-26H,7-9,11H2,1-6H3/t12-,19-,20-,21-,22-,23+,24-,25+,26+/m1/s1 |
InChI 键 |
LMOCIFYNGJTLCQ-BAWPQQCDSA-N |
手性 SMILES |
C[C@@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2COC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC1CCC2C1C(OC=C2COC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1194142.png)
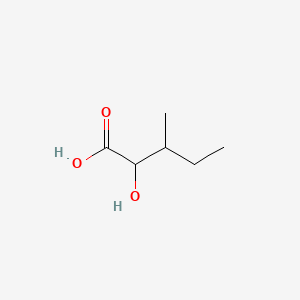
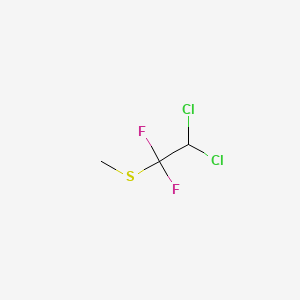
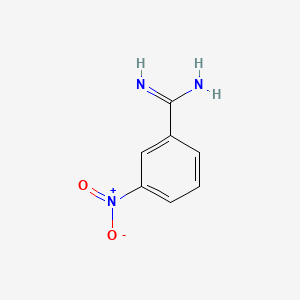
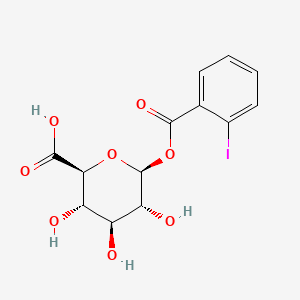
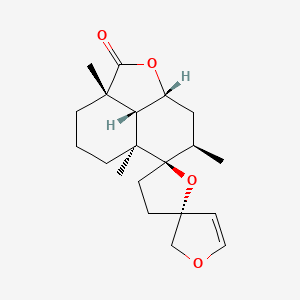
![3-(Diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B1194151.png)
